菲那烯-3-醇

描述

A metabolite of Phenanthrene.

3-phenanthrol is a phenanthrol.

3-Hydroxyphenanthrene, also known as 3-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 3-hydroxyphenanthrene is primarily located in the membrane (predicted from logP).

科学研究应用

抗菌活性

菲那烯-3-醇已被鉴定为Dichondra repens精油中的重要成分,具有显著的抗菌特性 . 该化合物有助于该油抑制多种细菌生长,包括白喉杆菌。这表明菲那烯-3-醇在开发利用其天然功效的抗菌剂或治疗方法方面具有潜在的应用前景。

抗炎和镇痛作用

研究表明菲那烯-3-醇可能具有抗炎和镇痛作用 . 这些特性可用于药物研究,开发治疗疼痛和炎症的新药物,特别是在传统治疗无效或引起不良副作用的情况下。

传统医学

在中医学中,含有菲那烯-3-醇的植物因其清热解毒、除湿的特性而被使用 . 这种历史用途强调了菲那烯-3-醇有可能被纳入现代整合医学方法,特别是针对排毒和减少炎症的治疗方法。

植物化学分析

菲那烯-3-醇已在植物化学分析中从植物物种如Erica verticillata中分离出来 . 它的鉴定有助于了解植物的化学成分,并可以指导对这些物种的药用和治疗用途的进一步研究。

光谱学和结构解析

菲那烯-3-醇和相关化合物的结构解析在有机化学和药理学中至关重要 . 红外光谱、核磁共振和质谱等技术用于确定菲那烯-3-醇的结构,这对于合成具有相似或增强生物活性的新化合物至关重要。

抗氧化特性

与菲那烯-3-醇结构相关的化合物已被发现具有抗氧化特性 . 这表明菲那烯-3-醇本身可能有助于某些植物的抗氧化能力,这可能与开发针对对抗氧化应激的补充剂或治疗方法相关。

挥发油成分

菲那烯-3-醇是某些植物挥发油的成分,有助于其整体生物活性及其潜在的治疗应用 . 它在挥发油中的存在会影响香味、味道和治疗特性,这些特性对食品和化妆品行业很重要。

酶抑制

菲那烯-3-醇抑制乙酰胆碱酯酶 (AChE) 等酶的能力已被探索,这对于治疗阿尔茨海默病等疾病具有重要意义 . 对其酶抑制特性的研究可能会导致开发治疗神经退行性疾病的新药。

作用机制

Mode of Action

Some studies suggest that it may act as a chelating agent, forming durable complexes with metal ions .

Result of Action

Some studies suggest that phenanthrene and its derivatives can have various biological effects, such as anti-inflammatory, anti-diabetic, and antioxidant properties . It’s possible that 3-Phenanthrol might have similar effects, but this needs further investigation.

生化分析

Biochemical Properties

Phenanthren-3-ol plays a significant role in biochemical reactions. It has been identified as a major component of the essential oil of Dichondra repens, contributing to its antimicrobial activity . The antimicrobial nature of the essential oil is apparently related to the Phenanthren-3-ol component .

Cellular Effects

It is known that Phenanthren-3-ol, as part of the essential oil of Dichondra repens, exhibits antimicrobial activity . This suggests that Phenanthren-3-ol may influence cell function by interacting with microbial cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antimicrobial activity suggests that it may exert its effects at the molecular level through interactions with biomolecules in microbial cells . These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPOABOEXMDQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052723 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-87-8 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-phenanthrol?

A1: The molecular formula of 3-phenanthrol is C14H10O, and its molecular weight is 194.23 g/mol.

Q2: How is 3-phenanthrol typically analyzed in biological samples?

A2: Gas chromatography-mass spectrometry (GC-MS) is a common method for quantifying 3-phenanthrol in urine samples. [] This technique involves enzymatic hydrolysis and solid phase extraction for sample preparation, followed by derivatization (silylation) before GC-MS analysis. [] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) also offers a sensitive and specific approach for analyzing 3-phenanthrol in urine. [, ]

Q3: What is the significance of detecting 3-phenanthrol in human urine?

A3: 3-Phenanthrol, considered a detoxification product of phenanthrene metabolism, is often used as a biomarker for assessing human exposure to PAHs. [, ]

Q4: How is 3-phenanthrol formed in biological systems?

A4: 3-Phenanthrol is a metabolite of phenanthrene, primarily produced through oxidation and detoxification pathways in organisms exposed to the parent PAH. [] Fungi, specifically yeasts, can oxidize phenanthrene to produce 3-phenanthrol. []

Q5: What other phenanthrene metabolites, besides 3-phenanthrol, are found in human urine?

A5: Apart from 3-phenanthrol, other quantifiable phenanthrol isomers detected in human urine include 1-phenanthrol, 2-phenanthrol, and 4-phenanthrol. []

Q6: Which enzymes might be involved in the metabolism of phenanthrene to form 3-phenanthrol?

A6: While lignin peroxidase was not detected in the study, research suggests that monooxygenase and epoxide hydrolase activity could play a role in the initial oxidation and hydration steps of phenanthrene metabolism by the fungus Phanerochaete chrysosporium. [] Further research is needed to fully elucidate the specific enzymes involved in 3-phenanthrol formation.

Q7: What is noteworthy about the reactivity of 4-bromo-3-phenanthrols?

A7: 4-Bromo-3-phenanthrols demonstrate significant reactivity with anionic reagents in dimethylformamide. [] They readily undergo halogen exchange with lithium chloride to form 4-chloro-3-phenanthrols. [] They also react with sodium nitrite to yield the corresponding 4-nitro-3-phenanthrols. []

Q8: How can 3-phenanthrol be selectively brominated?

A8: Bromination of 3-phenanthrol can be controlled by adjusting reaction conditions. Using bromine in carbon tetrachloride at 0°C with anhydrous sodium carbonate yields 4-bromo-3-phenanthrol. [] In contrast, bromination in glacial acetic acid at room temperature leads to the formation of 9-bromo-3-phenanthrol. []

Q9: Can 3-phenanthrol be nitrated, and if so, what is the major product?

A9: Yes, nitration of 3-phenanthrol is possible. In a mixture of water, acetic acid, and propionic acid, reaction with nitric acid at -25°C to -20°C primarily yields 9-nitro-3-phenanthrol, followed by smaller amounts of 4-nitro-3-phenanthrol and 2-nitro-3-phenanthrol. []

Q10: Does 3-phenanthrol itself have any known biological activities?

A10: While 3-phenanthrol is primarily recognized as a biomarker for PAH exposure, limited research explores its direct biological activities. Further investigation is necessary to determine if 3-phenanthrol possesses any therapeutic or toxicological properties.

Q11: Are there any reported synthetic applications of 3-phenanthrol derivatives?

A11: Yes, derivatives of 3-phenanthrol have been utilized in the synthesis of complex molecules. For instance, 8-methyl-3-phenanthrol serves as a precursor in the synthesis of tanshinone I, a naturally occurring quinone with potential medicinal properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

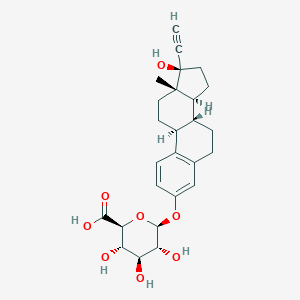

![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)